molecular formula C21H23NSi B1314782 N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline CAS No. 910467-59-3

N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline

Cat. No. B1314782
M. Wt: 317.5 g/mol
InChI Key: ZCQWTHLKBYTNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline” is a chemical compound with the linear formula (CH3)3SiC≡CC6H4N(CH3)2 . It has a molecular weight of 217.38 .


Molecular Structure Analysis

The molecular structure of this compound consists of a trimethylsilyl ethynyl group attached to a phenyl ring, which is further connected to an aniline group with two methyl substituents .

Scientific Research Applications

Fluorescence-Based Temperature Detection

N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a related compound, demonstrates a notable intensification of fluorescence with increasing temperature. This behavior, stemming from more vibrant TICT (Twisted Intramolecular Charge Transfer) emissions in dimethyl sulfoxide, indicates potential use in ratiometric temperature detection (Cao et al., 2014).

Organic Nanorods and Optical Properties

In the study of the nonlinear optical response of organic nanorods of N,N-dimethyl-4−4((4-(trifluoromethylsulfonyl)phenyl)ethynyl)aniline (DMFSPA), significant differences in linear and nonlinear optical properties were observed. These nanocrystals demonstrated an over tenfold increase in two-photon excited fluorescence compared to the solution phase of DMFSPA, suggesting promising applications in solid-state organic devices (Raymond et al., 2008).

Polymer Chemistry and Material Science

Poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene) was synthesized using 4-[(trimethylsilyl)ethynyl]aniline and exhibited desirable properties like solubility in common organic solvents and thermal curability. This indicates potential applications in the field of advanced material sciences, particularly in creating polymers with specific functional and structural characteristics (Chang et al., 1992).

Electroluminescence and Organic Electronic Devices

A novel class of amorphous molecular materials, including derivatives of N,N-dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline, was explored for use in organic electroluminescent (EL) devices. These materials exhibited reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and the formation of stable amorphous glasses, making them suitable for use in organic EL devices emitting multicolor light (Doi et al., 2003).

Safety And Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

N,N-dimethyl-4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NSi/c1-22(2)21-14-12-19(13-15-21)7-6-18-8-10-20(11-9-18)16-17-23(3,4)5/h8-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQWTHLKBYTNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474296
Record name N,N-Dimethyl-4-({4-[(trimethylsilyl)ethynyl]phenyl}ethynyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline

CAS RN

910467-59-3
Record name N,N-Dimethyl-4-({4-[(trimethylsilyl)ethynyl]phenyl}ethynyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline
Reactant of Route 5
Reactant of Route 5
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline

Citations

For This Compound
1
Citations
BK Raliski - 2020 - search.proquest.com
In order to fully characterize complex biological systems such as neural circuits, rapid and accurate mapping of cellular membrane potentials is highly desired. Voltage sensitive dyes …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.